The Physicochemical Profile and Synthetic Utility of 3-Pyridineacrylic Acid Ethyl Ester: A Technical Whitepaper
The Physicochemical Profile and Synthetic Utility of 3-Pyridineacrylic Acid Ethyl Ester: A Technical Whitepaper
Executive Summary
3-Pyridineacrylic acid ethyl ester, commonly referred to as ethyl 3-(3-pyridyl)acrylate, is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring both an electron-deficient pyridine ring and an
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of ethyl 3-(3-pyridyl)acrylate is critical for optimizing reaction conditions, extraction protocols, and downstream API formulation. The molecule exists primarily as the trans (E)-isomer due to the steric hindrance between the pyridine ring and the ester group.
Core Quantitative Data
The following table summarizes the validated physicochemical parameters of the compound[1][2][3]:
| Property | Value / Description |
| Chemical Name | Ethyl (E)-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 59607-99-7 (E-isomer)[2]; 28447-17-8 (Unspecified)[1] |
| Molecular Formula | C₁₀H₁₁NO₂[2] |
| Molecular Weight | 177.20 g/mol [2] |
| Density | ~1.106 g/cm³ |
| Boiling Point | 100–102 °C at 0.075 mmHg[4] |
| LogP (Predicted) | 1.50 – 1.65[1] |
| pKa (Predicted) | ~4.16 (Pyridine nitrogen) |
| Appearance | Clear to pale yellow liquid / low-melting solid |
Causality in Chemical Behavior
-
Acid-Base Dynamics (pKa ~4.16): The basicity of the pyridine nitrogen dictates the molecule's behavior in aqueous workups. At physiological pH (7.4), the molecule remains predominantly unprotonated. However, during extraction, washing the organic layer with mildly basic solutions (e.g., saturated NaHCO₃) is essential to prevent the protonation of the nitrogen, which would otherwise drive the compound into the aqueous phase.
-
Lipophilicity (LogP ~1.5): A LogP of approximately 1.5 indicates moderate lipophilicity[1]. This makes the compound highly soluble in standard organic solvents (dichloromethane, ethyl acetate, toluene) while retaining enough polarity to be easily purified via normal-phase silica gel chromatography.
-
Electrophilicity: The
-unsaturated ester acts as a potent Michael acceptor. The electron-withdrawing nature of the 3-pyridyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, increasing its reactivity toward nucleophilic attack compared to standard aliphatic acrylates.
Experimental Protocols: Synthesis via Heck Cross-Coupling
The most atom-economical and scalable method for synthesizing ethyl 3-(3-pyridyl)acrylate is the Palladium-catalyzed Heck cross-coupling between 3-bromopyridine and ethyl acrylate. The following protocol is a self-validating system designed to ensure high E-selectivity and complete conversion.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
Charge a flame-dried Schlenk flask with 3-bromopyridine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri-(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Causality: DMF is selected because its high dielectric constant stabilizes the polar transition states of the oxidative addition and reductive elimination steps. The solution must be sparged with inert gas (N₂ or Argon) for 15 minutes to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.
Step 2: Reaction Execution
-
Introduce ethyl acrylate (1.5 equiv) and triethylamine (Et₃N, 2.0 equiv) to the mixture.
-
Heat the reaction to 100 °C under continuous stirring for 12–16 hours.
-
Causality: Triethylamine serves a dual purpose. It acts as a base to neutralize the hydrobromic acid (HBr) byproduct, driving the catalytic cycle forward. Additionally, it facilitates the in situ reduction of Pd(II) to the active Pd(0) species. The excess of ethyl acrylate compensates for potential homocoupling or polymerization side reactions.
Step 3: Workup & Purification (Self-Validating)
-
Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with distilled water (3x) and saturated brine (1x).
-
Causality: Multiple aqueous washes are mandatory to completely partition the DMF and the triethylammonium bromide salts into the aqueous phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes:EtOAc gradient). Reaction completion is validated via LC-MS or TLC (UV active at 254 nm), ensuring the complete disappearance of the 3-bromopyridine peak.
Mechanistic Pathway: The Heck Catalytic Cycle
The synthesis relies on a precise sequence of organometallic transformations. The diagram below illustrates the catalytic logic governing the formation of the trans-acrylate.
Figure 1: Pd-catalyzed Heck cycle for ethyl 3-(3-pyridyl)acrylate synthesis.
Downstream Applications in Drug Development
In pharmaceutical development, ethyl 3-(3-pyridyl)acrylate is rarely the final API. Instead, it acts as a central node for synthetic divergence[5]. Its structural features allow chemists to execute highly specific transformations:
-
Catalytic Hydrogenation: The alkene can be selectively reduced using Pd/C and H₂ gas to yield ethyl 3-(3-pyridyl)propanoate. The pyridine ring remains intact under standard hydrogenation conditions, providing a flexible, saturated linker often used in the synthesis of kinase inhibitors.
-
Saponification: Treatment with aqueous lithium hydroxide (LiOH) hydrolyzes the ethyl ester to yield 3-(3-pyridyl)acrylic acid, which can subsequently undergo amide coupling with various amines to generate targeted libraries.
-
Michael Additions: The electron-deficient double bond readily accepts nucleophiles (e.g., thiols, amines, or malonates), allowing for the introduction of complex
-substituents.
Figure 2: Downstream synthetic divergence in API development.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of ethyl 3-(3-pyridyl)acrylate, strict storage protocols must be observed:
-
Polymerization Prevention: As an acrylate derivative, the compound is susceptible to radical-initiated polymerization. It should be stored in amber glass vials to prevent UV-induced radical formation[6].
-
Storage Conditions: Long-term storage requires an inert atmosphere (Nitrogen or Argon) at 2–8 °C[6].
-
Hydrolysis Mitigation: Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the ethyl ester. Desiccators are recommended for bulk storage.
References
-
PubChemLite. "28447-17-8 (C10H11NO2)". Université du Luxembourg. URL:[Link]
-
Fisher Scientific. "trans-3-(3-Piridil)acrilato de etilo, 96 %". Thermo Scientific. URL:[Link]
Sources
- 1. PubChemLite - 28447-17-8 (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. ethyl (2E)-3-(pyridin-3-yl)prop-2-enoate | 28447-17-8 [sigmaaldrich.com]
- 4. trans-3-(3-Piridil)acrilato de etilo, 96 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. Ethyl 3-(3-Pyridyl)acrylate | CAS 59607-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 59607-99-7|(E)-Ethyl 3-(pyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]
